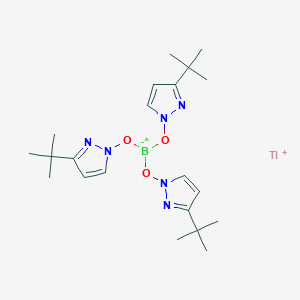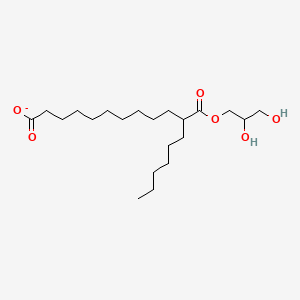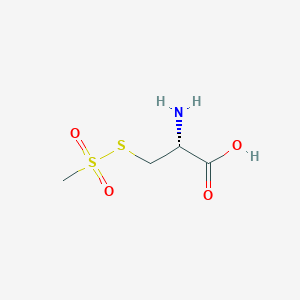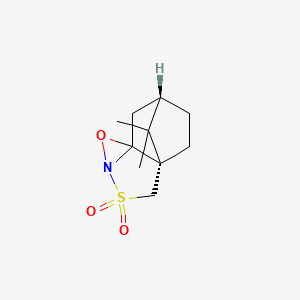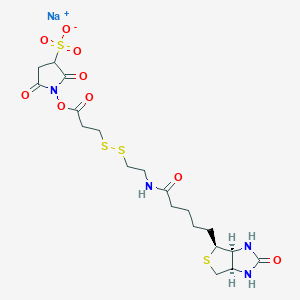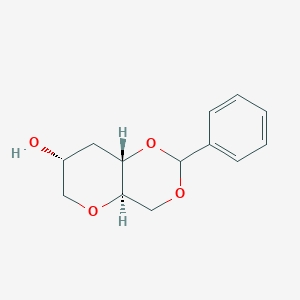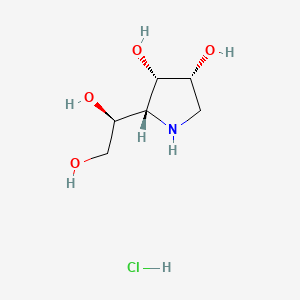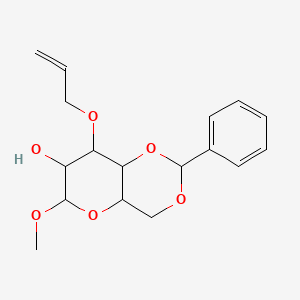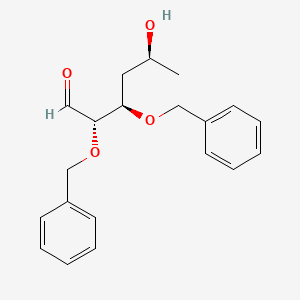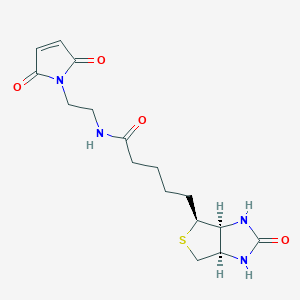![molecular formula C₃₉H₇₁NO₆SSi₂ B1140033 (3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid CAS No. 193146-26-8](/img/structure/B1140033.png)
(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds involving tert-butyl(dimethyl)silyl groups and other functional elements such as hydroxy groups and thiazolyl moieties are significant in organic chemistry. These compounds are often explored for their potential in various applications, including material science and pharmaceuticals, due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including protection and deprotection of functional groups, C-H bond activation, and CO2 insertion chemistry. For instance, Kindra and Evans (2014) demonstrated the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid via a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often determined using X-ray crystallography and spectroscopic methods. Brehm, Johansen, and Krogsgaard‐Larsen (1992) provided insights into the structural analysis of isoxazol-5(4H)-ones and their derivatives formed through oxygen oxidation, highlighting the importance of structural determination in understanding chemical behavior (Brehm et al., 1992).
Chemical Reactions and Properties
The chemical reactions and properties of such complex molecules can vary widely, depending on their functional groups and overall structure. For example, the study on enzymatic C-demethylation of specific compounds by Yoo et al. (2008) illustrates the metabolic pathways and reaction mechanisms that can occur in biological systems (Yoo et al., 2008).
Physical Properties Analysis
The physical properties of complex organic compounds, including solubility, melting points, and thermal stability, are crucial for their application and handling. Hammes and Carrano (1999) discussed the synthesis and characterization of Ni(II) complexes, emphasizing the role of ligand design in influencing the physical properties of the complexes (Hammes & Carrano, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, are key to understanding the potential applications of these compounds. The work by Ried and Reiher (1987) on Diels-Alder reactions of bis(silyl) compounds with heterodienophiles provides valuable insights into the chemical behavior and reactivity of silyl-containing compounds (Ried & Reiher, 1987).
科学的研究の応用
Silicon-Tethered Cycloaddition Reactions
This compound has been explored in the context of silicon-tethered 1,3-dipolar cycloaddition reactions. The reactions of structurally similar silicon-linked compounds have shown the ability to form cyclooligomers and undergo intramolecular [3+2] cycloaddition, leading to products like bicyclic pyrazoles and diazabicyclooctane derivatives. This illustrates the compound's utility in creating complex molecular structures with potential applications in synthetic chemistry and material science (Maas & Gettwert, 2000).
Stereocontrol in Organic Synthesis
The compound is used for stereocontrol in organic synthesis. It has been utilized in the synthesis of complex molecules such as nonactin. The specific silicon-containing groups in the compound aid in achieving selective synthesis, highlighting its role in facilitating the production of enantiomerically pure compounds (Fleming & Ghosh, 1998).
Zinc- and Samarium-Promoted Substitution Reactions
The compound has been employed in zinc- and samarium-promoted substitution reactions, demonstrating its versatility in organic transformations. These reactions have led to the formation of various substitution products, indicating its potential in synthetic organic chemistry for the creation of diverse molecular architectures (Valiullina et al., 2018).
Synthetic Studies Towards Complex Natural Products
The compound is instrumental in synthetic studies aimed at replicating complex natural products like spongistatins. These studies involve the formation of spiroketal structures, showcasing the compound's utility in mimicking naturally occurring complex molecules (Favre et al., 2010).
Synthesis of Pharmaceutical Compounds
It is also utilized in the synthesis of pharmaceutical compounds like tetrahydrolipstatin. The compound’s specific structural elements are crucial for achieving the required stereochemistry in the final pharmaceutical product, demonstrating its role in drug synthesis (Fleming & Lawrence, 1998).
特性
IUPAC Name |
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/t27?,29-,32+,33+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLZOWJDYQQSB-BGUMBLTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C=C(C)[C@H](CC=C(C)CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO6SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

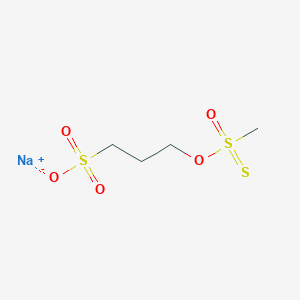

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
